REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[Cl:8][C:9]1[N:14]=[N:13][C:12]([NH:15][NH2:16])=[C:11]([CH:17]2[CH2:19][CH2:18]2)[CH:10]=1.[N:20]#[C:21]Br>>[Cl:8][C:9]1[CH:10]=[C:11]([CH:17]2[CH2:19][CH2:18]2)[C:12]2[N:13]([C:21]([NH2:20])=[N:16][N:15]=2)[N:14]=1 |f:0.1|
|
Name
|
(6-Chloro-4-cyclopropylpyridazin-3-yl)hydrazine trifluoroacetic acid salt
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.ClC1=CC(=C(N=N1)NN)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was additionally stirred at 55° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=2N(N1)C(=NN2)N)C2CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 252 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |